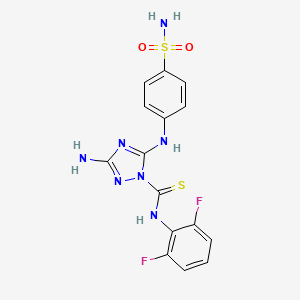![molecular formula C15H13ClFN3O B12423702 N-[(1s)-1-(2-Chloro-6-Fluorophenyl)ethyl]-5-Cyano-1-Methyl-1h-Pyrrole-2-Carboxamide](/img/structure/B12423702.png)
N-[(1s)-1-(2-Chloro-6-Fluorophenyl)ethyl]-5-Cyano-1-Methyl-1h-Pyrrole-2-Carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nec-4 is a tricyclic derivative known for its potent inhibition of receptor-interacting protein kinase 1 (RIP1). This compound has garnered significant attention due to its ability to inhibit necroptosis, a form of programmed cell death that is distinct from apoptosis. Necroptosis is involved in various pathological conditions, including inflammatory, neurodegenerative, and infectious diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nec-4 is synthesized through a series of chemical reactions involving the formation of a tricyclic structure. The synthesis typically begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the tricyclic core.
Industrial Production Methods
While specific industrial production methods for Nec-4 are not widely documented, the synthesis generally involves standard organic chemistry techniques such as nucleophilic substitution, cyclization, and purification through chromatography. The production process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Nec-4 undergoes various chemical reactions, including:
Oxidation: Nec-4 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on Nec-4.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents on the tricyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of Nec-4 with modified functional groups, which can exhibit different levels of inhibitory activity against RIP1 .
Aplicaciones Científicas De Investigación
Nec-4 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of RIP1 and its role in necroptosis.
Biology: Employed in cellular studies to investigate the mechanisms of necroptosis and its regulation.
Medicine: Explored as a potential therapeutic agent for diseases involving necroptosis, such as neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of new drugs targeting necroptosis pathways.
Mecanismo De Acción
Nec-4 exerts its effects by inhibiting the kinase activity of RIP1. This inhibition prevents the formation of the necrosome, a protein complex that is essential for the execution of necroptosis. By blocking RIP1, Nec-4 effectively halts the downstream signaling events that lead to cell death. The molecular targets involved include RIP1, RIP3, and mixed lineage kinase domain-like protein (MLKL) .
Comparación Con Compuestos Similares
Similar Compounds
Nec-1: Another potent inhibitor of RIP1, known for its ability to prevent necroptosis.
Nec-3: Similar to Nec-1 and Nec-4, it inhibits RIP1 but with different binding affinities and specificities.
Nec-34: A newer compound that inhibits RIP1 through a distinct mechanism compared to Nec-1 and Nec-4.
Uniqueness of Nec-4
Nec-4 is unique in its slightly better competitive inhibition compared to other similar compounds like Nec-1 and Nec-3. It has a lower inhibition constant (K_i) and a higher inhibitory concentration (IC50), making it a more effective inhibitor in certain contexts. Additionally, Nec-4’s binding likely overlaps with both Nec-1 and Nec-3 binding sites, providing a broader inhibitory profile .
Propiedades
Fórmula molecular |
C15H13ClFN3O |
|---|---|
Peso molecular |
305.73 g/mol |
Nombre IUPAC |
N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-5-cyano-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C15H13ClFN3O/c1-9(14-11(16)4-3-5-12(14)17)19-15(21)13-7-6-10(8-18)20(13)2/h3-7,9H,1-2H3,(H,19,21)/t9-/m0/s1 |
Clave InChI |
OVRPUVGBRNDNAS-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](C1=C(C=CC=C1Cl)F)NC(=O)C2=CC=C(N2C)C#N |
SMILES canónico |
CC(C1=C(C=CC=C1Cl)F)NC(=O)C2=CC=C(N2C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


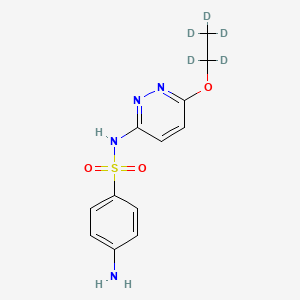
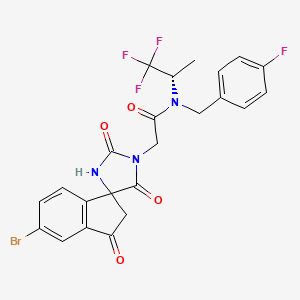
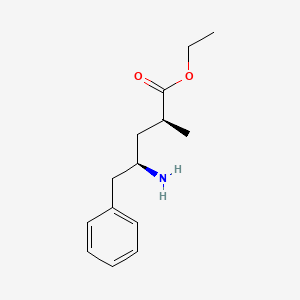
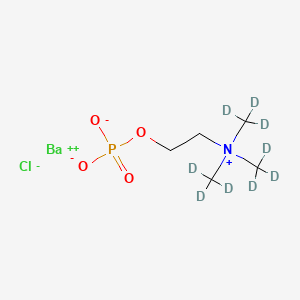
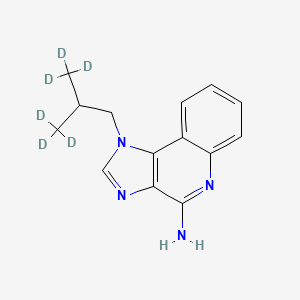
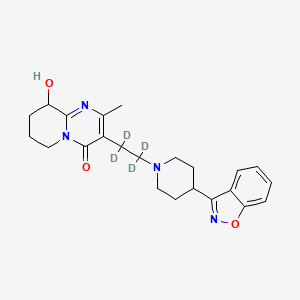

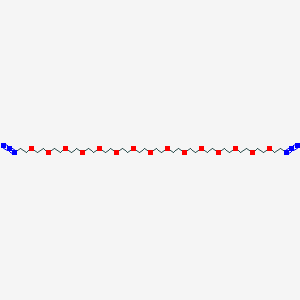
![{(1r)-3-Oxo-1-Phenyl-3-[4-(Trifluoromethyl)phenyl]propyl}propanedioic Acid](/img/structure/B12423672.png)
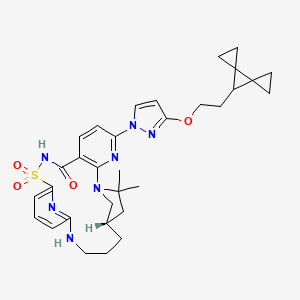

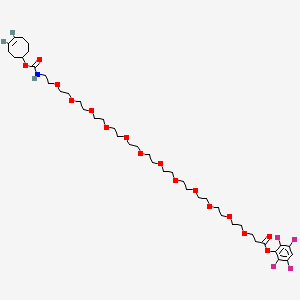
![(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide](/img/structure/B12423694.png)
